1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight.Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its molecular structure. The presence of functional groups such as carbonyls, ethers, and aromatic rings can influence how the compound reacts with other substances .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental techniques .Scientific Research Applications
Sigma Ligands and Central Nervous System Agents
Research has demonstrated that compounds related to "1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one" exhibit significant affinity and selectivity towards sigma receptors, particularly the sigma-2 receptor. These studies have explored structural factors influencing sigma 1/sigma 2 affinity and selectivity, finding that N-substituents play a critical role. For instance, medium-sized N-substituents result in potent, though unselective, compounds, while specific modifications can enhance sigma-2 selectivity. Substituents on the benzene ring primarily affect sigma-1 affinity, with specific placements enhancing sigma-2 binding site affinity. These findings suggest potential applications in the development of selective sigma receptor ligands, which could have implications for neuropharmacology and the treatment of psychiatric and neurological disorders (Moltzen, Perregaard, & Meier, 1995).
Synthesis of Spiro Compounds with Potential Physiological Activities
Several studies have focused on the synthesis of spiro compounds, including those incorporating the isobenzofuran moiety, for their potential physiological activities. These include methods for synthesizing spiro compounds that could act as central nervous system agents, exploring the effects of different substituents and structural modifications on biological activity. For example, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored as a means to develop new central nervous system agents, with certain derivatives showing marked inhibition of tetrabenazine-induced ptosis, suggesting antidepressant activity. Structural modifications, such as the introduction of large nitrogen substituents or specific aromatic substituents, have been shown to affect the biological activity of these compounds, indicating the potential for tailoring their pharmacological profiles for specific therapeutic applications (Bauer et al., 1976).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1'-[5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carbonyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-27-21(15-20(26-27)18-14-16(31-2)8-9-22(18)32-3)23(29)28-12-10-25(11-13-28)19-7-5-4-6-17(19)24(30)33-25/h4-9,14-15H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNANWXIPJMTGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC4(CC3)C5=CC=CC=C5C(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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